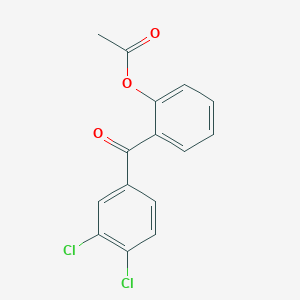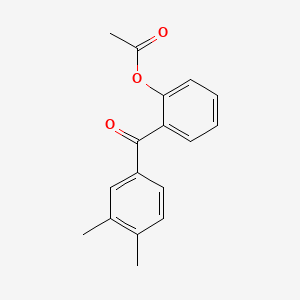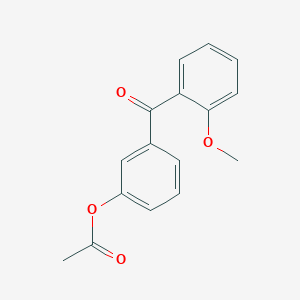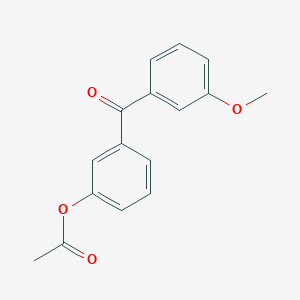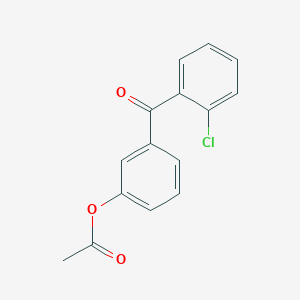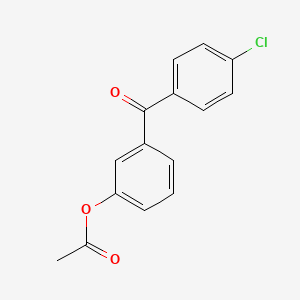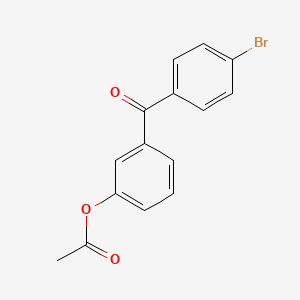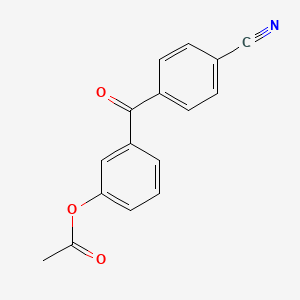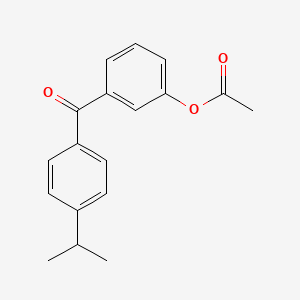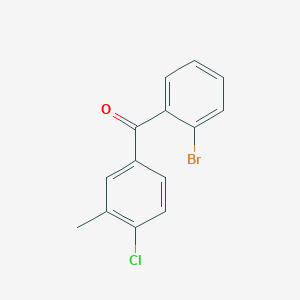
2-Bromo-4'-chloro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4’-chloro-3’-methylbenzophenone” is a chemical compound with a molecular weight of 309.59 . It is also known by its IUPAC name, "(2-bromophenyl)(3-chloro-4-methylphenyl)methanone" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4’-chloro-3’-methylbenzophenone” consists of a benzophenone core with a bromine atom substituted at the 2-position and a chlorine atom and a methyl group substituted at the 3’- and 4’-positions respectively .Physical And Chemical Properties Analysis
The boiling point of “2-Bromo-4’-chloro-3’-methylbenzophenone” is predicted to be 407.9±40.0 °C and its density is predicted to be 1.460±0.06 g/cm3 .Scientific Research Applications
Infrared Spectroscopy
2-Bromo-4’-chloro-3’-methylbenzophenone: is utilized in infrared (IR) spectroscopy to study compound and solvent interactions. This technique, which is based on molecular vibrational transitions, is an effective tool for characterizing these interactions. The compound’s IR spectral data can be investigated both experimentally and theoretically using density functional theory (DFT), providing insights into the solvent effect on carbonyl stretching vibration .
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, derivatives of benzophenone, such as 2-Bromo-4’-chloro-3’-methylbenzophenone , are employed for their potential therapeutic properties. They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes. Additionally, substituted chalcones derived from these compounds exhibit a range of biological activities, including anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural features make it suitable for various synthetic transformations, which can lead to the production of complex molecules used in agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .
Heterocyclic Compound Synthesis
2-Bromo-4’-chloro-3’-methylbenzophenone: can be used as a starting material for the synthesis of heterocyclic compounds. For instance, it can be involved in the synthesis of indazoles, which are a class of compounds with several pharmaceutical applications, including the treatment of HIV-1 infections as part of the synthesis of Lenacapavir .
Future Directions
properties
IUPAC Name |
(2-bromophenyl)-(4-chloro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDUAJFJQQVCDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220586 |
Source


|
| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-12-6 |
Source


|
| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-bromophenyl)(4-chloro-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

